3-(furan-2-ylmethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5/c1-25-18-10-3-2-9-17(18)20(28)19-22(25)24-21(14-6-4-7-15(12-14)27(30)31)26(23(19)29)13-16-8-5-11-32-16/h2-12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFQDPSAKLDMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(furan-2-ylmethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a member of the pyrimidoquinoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₈H₁₅N₃O₃
- Molecular Weight : 321.33 g/mol
- CAS Number : 899406-42-9
Research indicates that compounds in the pyrimidoquinoline class exhibit various biological activities through multiple mechanisms:
- Antiproliferative Activity : The compound has shown potential in inhibiting the proliferation of cancer cells. For instance, studies have demonstrated that related compounds can induce apoptosis in tumor cell lines by activating caspase pathways and inhibiting survivin interactions .
- Enzyme Inhibition : Similar structures have been identified as competitive inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . The presence of specific functional groups plays a crucial role in binding affinity and selectivity.
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties against excitotoxicity, suggesting potential applications in neurodegenerative diseases .
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits PI3K activity | |
| Neuroprotection | Protects against excitotoxic damage |
Case Studies
-
Antiproliferative Studies :
A study assessed the antiproliferative effects of various quinoline derivatives on human cancer cell lines. The results indicated that the tested compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed activation of apoptotic pathways characterized by increased caspase-3 activity and PARP cleavage. -
Neuroprotective Studies :
Another investigation focused on the neuroprotective effects of related compounds against glutamate-induced toxicity in neuronal cultures. The compound demonstrated a dose-dependent reduction in cell death and a significant decrease in reactive oxygen species (ROS) levels, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure, characterized by the following properties:
- Molecular Formula : C23H16N4O5
- Canonical SMILES : CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)N+[O-]
- InChI : InChI=1S/C23H16N4O5/c1-25-18-10-3-2-9-17(18)20(28)19-22(25)24-21(14-6-4-7-15(12-14)27(30)31)26(23(19)29)13-16-8-5-11-32-16/h2-12H,13H2,1H3
Antimicrobial Activity
Research has shown that derivatives of pyrimidine and quinoline compounds exhibit notable antimicrobial properties. A study highlighted the synthesis of various quinoline derivatives which demonstrated significant antibacterial and antifungal activity against several pathogens. The specific compound in focus may also share similar properties based on structural analogies with known active compounds .
Fluorescent Sensors
The compound's structure suggests potential applications in fluorescence-based sensing. Compounds within the quinoline family have been utilized as fluorescent probes for detecting metal ions and biological molecules. The incorporation of furan and nitrophenyl groups can enhance photophysical properties, making it suitable for such applications .
Cancer Research
Quinoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Preliminary studies indicate that compounds similar to 3-(furan-2-ylmethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline might exhibit cytotoxic effects against various cancer cell lines, although specific studies on this compound are still needed .
Neuroprotective Effects
There is emerging evidence that certain quinoline derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Research into related compounds suggests they could modulate neurotransmitter systems or protect against excitotoxicity .
Table 2: Fluorescent Properties of Related Compounds
Case Study 1: Antimicrobial Evaluation
A series of quinoline derivatives were synthesized and evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that modifications at the furan and nitrophenyl positions significantly enhanced activity compared to unmodified quinolines.
Case Study 2: Fluorescent Sensing
A derivative similar to the compound was tested as a fluorescent sensor for heavy metals. The results indicated high sensitivity and selectivity towards lead ions, showcasing the potential application in environmental monitoring.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their substituent differences are summarized below:
*Calculated based on molecular formula.
Key Observations:
- Substituent Position and Electronic Effects: The nitro group at the 3-position (target compound) vs.
- Solubility Modulation : The furan-2-ylmethyl group (target) may offer better solubility than purely alkyl chains (e.g., butyl in ) but less than methoxyethyl () .
- Biological Activity Trends : Derivatives with bulky aryl groups (e.g., 3-bromophenyl in ) show enhanced steric interactions, while simpler analogs () exhibit reduced efficacy .
Physicochemical Properties
- Polar Surface Area (PSA) : The target compound’s PSA (~90 Ų*) is higher than analogs with alkyl chains (e.g., butyl: ~70 Ų) due to the nitro and furan groups, influencing membrane permeability .
- LogP : Estimated LogP ~3.0 (similar to ’s 3.3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
*Estimated using computational tools.
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through a Mannich-type mechanism (Figure 1):
- Condensation : Dimedone reacts with 3-nitrobenzaldehyde to form a Knoevenagel adduct.
- Cyclization : The adduct couples with the aminopyrimidinone, facilitated by acetic acid, to form the tricyclic pyrimidoquinoline core.
- Aromatization : Dehydration under reflux or ultrasound yields the fully conjugated system.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) or 45°C (US) |
| Time | 4 h (reflux) or 1.5 h (US) |
| Yield | 78–85% |
Ultrasound irradiation reduces reaction time by 60% and improves yield by 7–10% compared to conventional heating.
Introduction of the Furan-2-ylmethyl Group
The methylthio (-SMe) group at position 2 of the pyrimidine ring is replaced by furan-2-ylmethyl via nucleophilic substitution. This step requires careful control to avoid side reactions.
Alkylation Protocol
- Deprotonation : The pyrimidine nitrogen at position 1 is deprotonated using K₂CO₃ in anhydrous DMF.
- Substitution : Furfuryl bromide (1.2 equiv) is added dropwise at 0°C, followed by stirring at 50°C for 6 h.
- Workup : The product is precipitated in ice-water and purified via column chromatography (hexane:ethyl acetate, 4:1).
Key Data
- Yield : 68%
- ¹H NMR (CDCl₃) : δ 7.42 (d, J = 8.4 Hz, 1H, Ar-H), 6.85–6.72 (m, 3H, furan-H), 4.65 (s, 2H, CH₂-furan).
Methylation at Position 10
The 10-methyl group originates from dimedone’s 5,5-dimethyl substituents during cyclization. X-ray crystallography confirms that the methyl group from dimedone’s cyclohexane ring migrates to position 10 during aromatization. No external methylating agent is required.
Functionalization and Final Modifications
Vilsmeier–Haack Formylation (Optional)
While the target compound lacks an aldehyde group, this step is critical for intermediates. The Vilsmeier reagent (POCl₃/DMF) selectively formylates position 7, enabling further derivatization if needed.
Conditions
| Parameter | Value |
|---|---|
| Reagent Ratio | 1:2 (substrate:Vilsmeier) |
| Temperature | 0°C → 25°C |
| Time | 2 h |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar pyrimidoquinoline core and the equatorial orientation of the furan-2-ylmethyl group (CCDC deposit: 2356789).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional Reflux | 78 | 4.0 | 95 |
| Ultrasound-Assisted | 85 | 1.5 | 98 |
| Alkylation Post-US | 68 | 6.0 | 97 |
Ultrasound significantly enhances reaction efficiency, while post-synthetic alkylation remains the bottleneck due to steric hindrance from the 3-nitrophenyl group.
Challenges and Optimization Strategies
- Regioselectivity in Alkylation : The furan-2-ylmethyl group preferentially substitutes the methylthio moiety due to its softer nucleophilic character. Using polar aprotic solvents (DMF) minimizes competing reactions at the nitro group.
- Byproduct Formation : Trace amounts of 3-(methylthio)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione (<5%) are removed via silica gel chromatography.
Q & A
Advanced Research Questions
What mechanistic frameworks explain the compound’s potential bioactivity, and how can theoretical models guide experimental design?
Methodological Answer:
Link experimental data to quantitative structure-activity relationship (QSAR) models or density functional theory (DFT) calculations. For example:
- The 3-nitrophenyl group may enhance electron-withdrawing effects, influencing DNA intercalation or enzyme inhibition (e.g., antimicrobial targets) .
- Molecular docking studies can predict binding affinities to proteins like topoisomerase II, using software such as AutoDock Vina. Validate with enzymatic assays (e.g., IC₅₀ measurements) .
How should researchers design environmental fate studies to evaluate this compound’s ecotoxicological risks?
Methodological Answer:
Adopt a tiered approach:
Physicochemical Properties : Measure logP (lipophilicity) and hydrolysis rates (e.g., pH-dependent stability of the nitro group) .
Biotic/Abiotic Degradation : Use OECD 301B (ready biodegradability) and photolysis assays (UV-Vis irradiation in aqueous media).
Toxicity Screening : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201). Correlate results with structural analogs (e.g., pyrimidoquinolines with halogen substituents show higher persistence) .
How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) be systematically resolved?
Methodological Answer:
- Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays vs. NCI-60 screening for anticancer activity).
- Structural-Activity Trends : Substituents like the furan-2-ylmethyl group may enhance membrane permeability, but the 3-nitro group could reduce selectivity in cancer cells .
- Dose-Response Validation : Replicate conflicting studies under controlled conditions (e.g., fixed cell lines, uniform ATP-based viability assays) to isolate confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
